

# AF647-NHS Ester: A Comprehensive Technical Guide for Labeling and Conjugation

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the fluorescent dye **AF647-NHS ester**, a widely used tool for covalently labeling proteins, antibodies, and other biomolecules. This document covers its core physicochemical properties, a detailed protocol for conjugation, and the fundamental reaction chemistry.

## **Core Properties of AF647-NHS Ester**

**AF647-NHS ester**, an amine-reactive derivative of Alexa Fluor 647, is a bright, far-red fluorescent dye valued for its high quantum yield, photostability, and water solubility.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward formation of stable covalent bonds with primary amines on target biomolecules.[4][5]

## **Physicochemical Data**

The molecular weight and formula of **AF647-NHS ester** can vary depending on the salt form. The table below summarizes the key quantitative data from various sources.

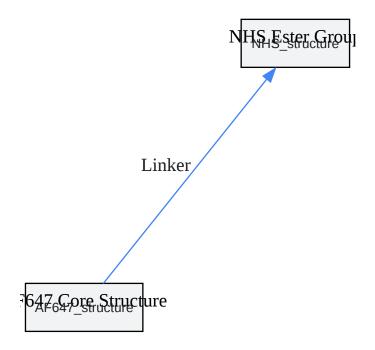


Property	Value	Source
Molecular Weight	~1250 g/mol	Thermo Fisher Scientific
1056.33 g/mol (as tripotassium salt)	Lumiprobe, BroadPharm	
1022.02 g/mol (as trisodium salt)	BOC Sciences	
942.1 g/mol	PubChem	_
Molecular Formula	C39H44K3N3O16S4 (as tripotassium salt)	Lumiprobe, BroadPharm
C39H47N3O16S4	PubChem	
C40H46N3Na3O16S4 (as trisodium salt)	BOC Sciences	
Excitation Maximum (Ex)	~651 nm	Thermo Fisher Scientific
Emission Maximum (Em)	~672 nm	Thermo Fisher Scientific
Extinction Coefficient	~270,000 cm <sup>-1</sup> M <sup>-1</sup>	Thermo Fisher Scientific, BroadPharm
Solubility	Good in water, DMSO, DMF	Lumiprobe, Thermo Fisher Scientific

## **Chemical Structure and Conjugation Chemistry**

The chemical structure of **AF647-NHS ester** is based on a cyanine dye core, which is responsible for its spectral properties. The NHS ester group is the reactive moiety for conjugation.

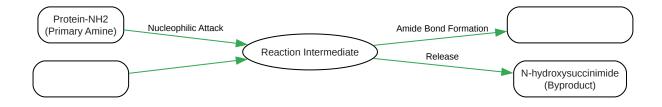




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Figure 1: Generalized structure of AF647-NHS Ester.

The fundamental labeling reaction involves the nucleophilic attack of a primary amine from the target biomolecule on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Figure 2: Reaction mechanism of AF647-NHS ester with a primary amine.

# Experimental Protocol: Protein Labeling with AF647-NHS Ester

This section provides a generalized protocol for the conjugation of **AF647-NHS** ester to a protein, such as an antibody. The optimal conditions may need to be adjusted based on the



specific protein and desired degree of labeling.

### **Materials**

- Protein to be labeled (at a concentration of at least 2 mg/mL)
- AF647-NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

## **Procedure**

- Protein Preparation:
  - Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
  - Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.
- Dye Preparation:
  - Immediately before use, dissolve the AF647-NHS ester in a small amount of anhydrous
    DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
  - While gently stirring the protein solution, add the dissolved AF647-NHS ester. A common starting point is a 10-fold molar excess of dye to protein.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:





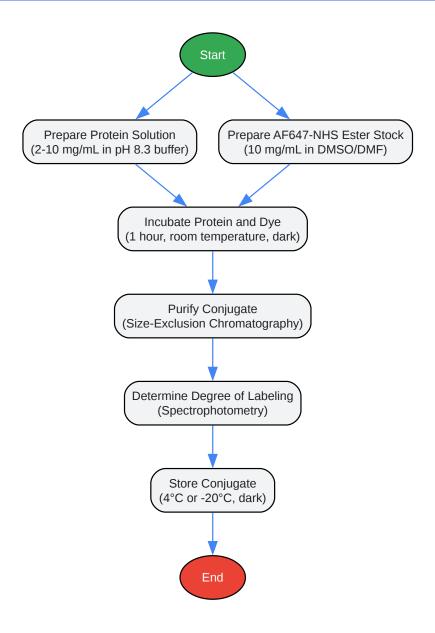


- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Determination of Degree of Labeling (DOL):
  - The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for AF647).

#### Storage:

 Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can improve stability.





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Figure 3: Experimental workflow for protein labeling with AF647-NHS ester.

# **Applications in Research and Drug Development**

The high fluorescence intensity and photostability of AF647 make it an excellent choice for a variety of applications, including:

• Fluorescence Microscopy and Cellular Imaging: Labeled antibodies and proteins are used to visualize cellular structures and track dynamic processes.



- Flow Cytometry: The bright signal of AF647 allows for the sensitive detection and quantification of cell populations.
- In Vivo Imaging: The far-red emission of AF647 allows for deeper tissue penetration, making it suitable for in vivo biodistribution studies.
- Immunoassays: Labeled antibodies are widely used in various immunoassay formats for the detection of specific analytes.
- Drug Development: AF647-labeled molecules can be used to study drug-target interactions, cellular uptake, and pharmacokinetics.

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